N-(1,3-benzodioxol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form a pyrazole intermediate.
Cyclization to form pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of substituents:
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in biological studies to understand its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the ATP-binding sites of CDKs and other related proteins.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substituents and their arrangement, which contribute to its distinct biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group but have different core structures and substituents.
Benzodioxole-substituted heterocycles: These compounds contain the benzodioxole group but differ in the heterocyclic core and other substituents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O3/c22-21(23,24)18-9-15(12-4-2-1-3-5-12)27-19-14(10-25-28(18)19)20(29)26-13-6-7-16-17(8-13)31-11-30-16/h1-10H,11H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLGANNOFJVGCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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